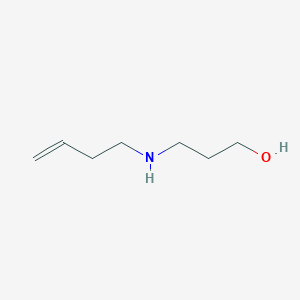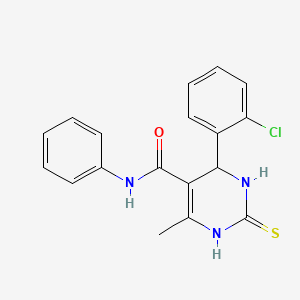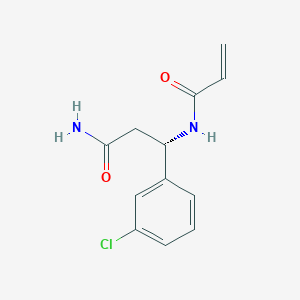
(3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide, also known as CP-31398, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to have anticancer properties and has been studied extensively for its ability to stabilize the p53 protein, which is a tumor suppressor that is often mutated in cancer cells.
Aplicaciones Científicas De Investigación
(3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. This compound has been shown to have anticancer properties and has been studied for its ability to stabilize the p53 protein, which is a tumor suppressor that is often mutated in cancer cells. (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
(3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide works by stabilizing the p53 protein, which is a tumor suppressor that plays a critical role in preventing the development of cancer. The p53 protein is often mutated in cancer cells, leading to its degradation and loss of function. (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide has been shown to bind to the p53 protein and stabilize it, preventing its degradation and allowing it to function normally. This leads to the induction of apoptosis in cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects:
(3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide has been shown to have several biochemical and physiological effects. In addition to stabilizing the p53 protein, this compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation. (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide has also been shown to induce the expression of several genes that are involved in the regulation of cell cycle progression and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide has several advantages for lab experiments, including its ability to stabilize the p53 protein and induce apoptosis in cancer cells. However, there are also several limitations to its use in lab experiments. One limitation is that it can be difficult to synthesize (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide, and the yield and purity of the final product can vary depending on the synthesis method used. Another limitation is that (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide can be toxic to normal cells at high concentrations, making it difficult to use in vivo.
Direcciones Futuras
There are several future directions for research on (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide. One area of research is to optimize the synthesis method to improve the yield and purity of the final product. Another area of research is to investigate the potential use of (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide in combination with other anticancer drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to determine the long-term safety and efficacy of (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide in vivo, as well as its potential use in the treatment of other diseases beyond cancer.
Métodos De Síntesis
The synthesis of (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide involves several steps, starting with the reaction of 3-chlorobenzoyl chloride with prop-2-en-1-amine to form 3-(prop-2-enoylamino)benzoyl chloride. This intermediate is then reacted with (S)-3-aminopropanoic acid to form (3S)-3-(3-chlorophenyl)-3-(prop-2-enoylamino)propanamide, or (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide. The synthesis of (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide has been optimized over the years, and several modifications to the original method have been proposed to improve the yield and purity of the final product.
Propiedades
IUPAC Name |
(3S)-3-(3-chlorophenyl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-12(17)15-10(7-11(14)16)8-4-3-5-9(13)6-8/h2-6,10H,1,7H2,(H2,14,16)(H,15,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKOVBMUZKDDEP-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC(=O)N)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H](CC(=O)N)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/no-structure.png)
![[2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2671763.png)

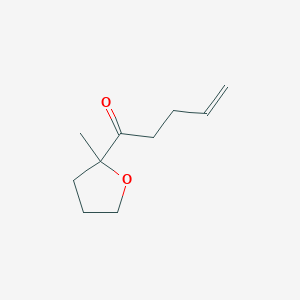

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2671770.png)
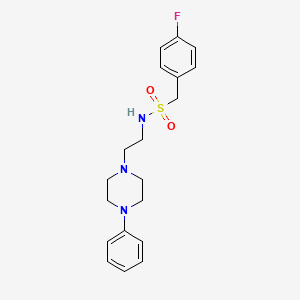
![3-benzyl-7-((3,5-difluorobenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2671772.png)
![4-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B2671774.png)
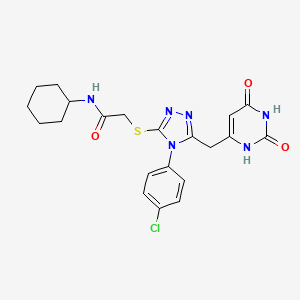
![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2671777.png)

